2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride
Overview
Description
2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride is a chemical compound with the CAS Number: 1881328-01-3. It has a molecular weight of 303.19 .
Molecular Structure Analysis
The InChI code for 2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride is1S/C12H14N4O.2ClH/c17-11-9-3-1-2-4-10 (9)14-12 (15-11)16-7-5-13-6-8-16;;/h1-4,13H,5-8H2, (H,14,15,17);2*1H
. This code represents the molecular structure of the compound. Unfortunately, specific details such as density, melting point, and boiling point are not available in the current resources .
Scientific Research Applications
Synthesis and Pharmaceutical Utility : The 2-amino-3H-quinazolin-4-one scaffold, which is a part of 2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride, is present in many molecules with physiological significance and pharmaceutical utility. This compound is a key building block in the synthesis of potent antagonists of the fibrinogen receptor (Kornylov et al., 2017).
Anticonvulsant Properties : Research on the condensation of quinazolin-4(3H)-one with piperazines has led to the synthesis of new compounds. These compounds exhibited significant activity against pentylenetetrazol induced seizures, indicating potential anticonvulsant properties (Misra et al., 1978).
Antibacterial Activity : Synthesis and characterization of terazosin hydrochloride drug and its market formulation, derived from a similar compound, have been shown to have antibacterial activities against various bacteria (Kumar et al., 2021).
α1-Adrenoceptor Antagonists : Quinazolinone-piperazine derivatives have been synthesized and evaluated as α1-adrenoceptor antagonists. These compounds have shown promising hypotensive activity in animal models (Abou-Seri et al., 2011).
Antifungal and Antibacterial Activities : Some quinazoline derivatives, including those with piperazine structures, have been synthesized and evaluated for their antifungal and antibacterial activities (Kale & Durgade, 2017).
Corrosion Inhibition : Piperazine-substituted quinazolin-4(3H)-one derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. They have shown effective corrosion inhibition properties (Chen et al., 2021).
Cytotoxicity Screening : Piperazine-1-carbodithioate derivatives of 2-substituted quinazolin-4(3H)-ones have been synthesized and screened for cytotoxicity against various human cancer cell lines (Cao et al., 2009).
Quality Control in Pharmaceuticals : Research has been conducted on the stability of quinazoline-4(3H)-one derivatives under stress conditions, providing insights useful for quality control in pharmaceutical applications (Gendugov et al., 2021).
properties
IUPAC Name |
2-piperazin-1-yl-3H-quinazolin-4-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.2ClH/c17-11-9-3-1-2-4-10(9)14-12(15-11)16-7-5-13-6-8-16;;/h1-4,13H,5-8H2,(H,14,15,17);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWKGYRYZWMKAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C(=O)N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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